

A Comparative Analysis of Internal Stress in Copper Electrodeposits from Various Electrolytes

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Compound of Interest		
Compound Name:	Copper sulfamate	
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A comprehensive guide for researchers and professionals in materials science and electronics, this document provides an objective comparison of internal stress in copper deposits from acid copper sulfate, copper pyrophosphate, and copper cyanide electrolytes. This analysis is supported by experimental data and detailed methodologies for key measurement techniques.

Internal stress in electrodeposited copper films is a critical parameter influencing the mechanical properties, adhesion, and reliability of the final product. The choice of electrolyte chemistry plays a pivotal role in determining the nature and magnitude of this stress, which can be either tensile (tending to contract the deposit) or compressive (tending to expand the deposit). This guide offers a comparative overview of the internal stress characteristics of deposits obtained from three commonly used copper electrolytes, providing valuable insights for process optimization and material selection.

Quantitative Comparison of Internal Stress

The internal stress in copper deposits is influenced by a multitude of factors including electrolyte composition, current density, temperature, and the presence of additives. The following tables summarize typical internal stress values observed in deposits from acid copper sulfate, copper pyrophosphate, and copper cyanide electrolytes under various conditions.

Table 1: Internal Stress in Copper Deposits from Different Electrolytes



Electrolyte Type	Typical Stress Range (MPa)	Predominant Stress Type	Key Influencing Factors
Acid Copper Sulfate	0 - 100	Tensile	Additives (e.g., brighteners, levelers), Current Density, Temperature
Copper Pyrophosphate	-50 to 50	Compressive to Low Tensile	pH, Pyrophosphate- to-Copper Ratio, Additives
Copper Cyanide	-70 to 20	Compressive to Low Tensile	Free Cyanide Concentration, Temperature, Additives

Note: Negative values indicate compressive stress, while positive values indicate tensile stress.

Table 2: Influence of Additives on Internal Stress in Acid Copper Sulfate Electrolytes

Additive Type	Effect on Internal Stress	Typical Stress Range (MPa)
None (Additive-Free)	Low to Moderate Tensile	20 - 60
Brighteners (e.g., Thiourea- based)	Increases Tensile Stress	50 - 100+
Levelers (e.g., Polyethylene Glycol - PEG)	Can reduce Tensile Stress	10 - 40
Suppressors	Generally reduce Tensile Stress	5 - 30

Experimental Protocols for Internal Stress Measurement



Accurate measurement of internal stress is crucial for process control and quality assurance. Two common methods employed for this purpose are the Bent Strip Method and X-ray Diffraction (XRD).

Bent Strip Method

The bent strip method is a mechanical technique that provides a straightforward and costeffective way to determine the average internal stress in an electrodeposit.

Principle: A thin, flexible metallic strip (the cathode) is coated on one side with the electrodeposit. The internal stress of the deposit causes the strip to bend. The degree of this bending, known as deflection, is measured and used to calculate the internal stress. Tensile stress causes the strip to bend towards the plated side, while compressive stress causes it to bend away.

Experimental Procedure:

- Substrate Preparation: A thin, rectangular strip of a suitable substrate material (e.g., beryllium-copper or stainless steel) is cleaned, degreased, and masked on one side with an insulating tape or lacquer.
- Mounting: The prepared strip is mounted in a plating cell, ensuring that only the unmasked side is exposed to the electrolyte.
- Electrodeposition: Copper is electrodeposited onto the unmasked side of the strip under controlled conditions (current density, temperature, agitation). The thickness of the deposit is carefully controlled and measured.
- Deflection Measurement: After plating, the strip is removed from the cell, rinsed, and dried.
 The deflection of the free end of the strip is measured using a micrometer or a dedicated instrument.
- Stress Calculation: The internal stress (σ) is calculated using Stoney's equation or a modified version, which relates the deflection of the strip to the properties of the substrate and the deposit. A common formula is:

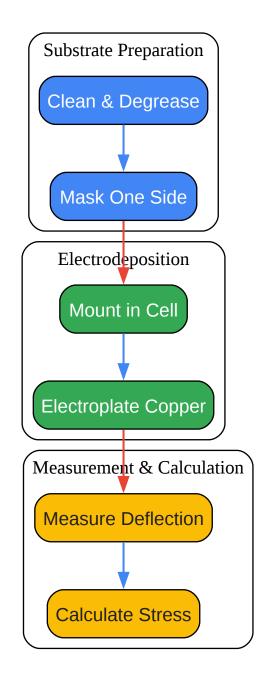
$$\sigma = (E * t_s^2 * \delta) / (3 * L^2 * t_d * (1 - v))$$



Where:

- E is the Young's modulus of the substrate
- o t_s is the thickness of the substrate
- $\circ~\delta$ is the deflection of the strip
- L is the length of the plated section of the strip
- o t_d is the thickness of the deposit
- ν is the Poisson's ratio of the substrate





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Experimental workflow for the Bent Strip Method.

X-ray Diffraction (XRD) Method

X-ray diffraction is a non-destructive technique that measures the strain in the crystal lattice of the deposit, from which the stress can be calculated. It provides more detailed information about the stress state, including its crystallographic orientation dependence.



Principle: Internal stress in a crystalline material causes a change in the spacing between atomic planes (d-spacing). According to Bragg's Law ($n\lambda = 2d \sin\theta$), this change in d-spacing results in a shift in the diffraction angle (2θ) of the X-rays. By measuring these shifts at different incident angles of the X-ray beam, the strain and subsequently the stress can be determined. The most common technique is the $\sin^2 \psi$ (\sin -squared-psi) method.

Experimental Procedure:

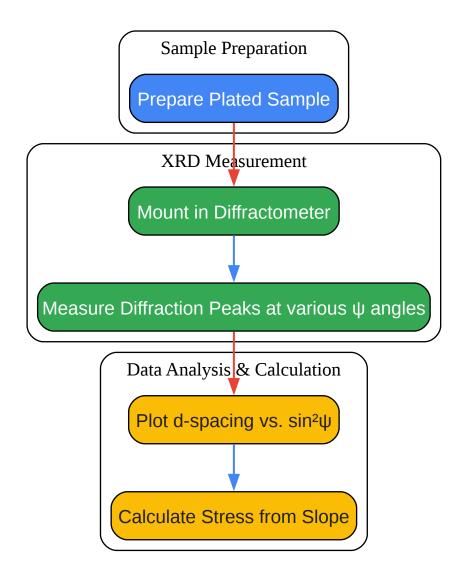
- Sample Preparation: A flat sample with a sufficiently thick copper deposit is prepared under the desired plating conditions.
- XRD Measurement: The sample is placed in an X-ray diffractometer equipped with a goniometer that allows for precise tilting of the sample.
- Data Acquisition: A specific crystallographic plane (e.g., (311) or (220) for copper) is selected
 for analysis. The diffraction peak for this plane is measured at various tilt angles (ψ) of the
 sample with respect to the incident X-ray beam.
- Data Analysis: The d-spacing is calculated from the measured 2θ values for each ψ angle. A
 plot of d-spacing versus sin²ψ is generated.
- Stress Calculation: For a biaxial stress state, the relationship between d-spacing and sin²ψ is linear. The slope of this line is proportional to the stress in the plane of the film. The stress (σ) is calculated using the following equation:

$$\sigma = (E / (1 + v)) * (m / d_0)$$

Where:

- E is the Young's modulus of the deposit
- ν is the Poisson's ratio of the deposit
- m is the slope of the d vs. sin²ψ plot
- o do is the stress-free lattice spacing





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Experimental workflow for the XRD sin²ψ Method.

Comparative Discussion

Acid Copper Sulfate: These electrolytes are widely used due to their high efficiency and ease
of operation. However, they typically produce deposits with tensile stress. The addition of
organic additives, which are essential for achieving bright and level deposits, often increases
this tensile stress. High tensile stress can lead to cracking and reduced fatigue life, making it
a critical parameter to control.

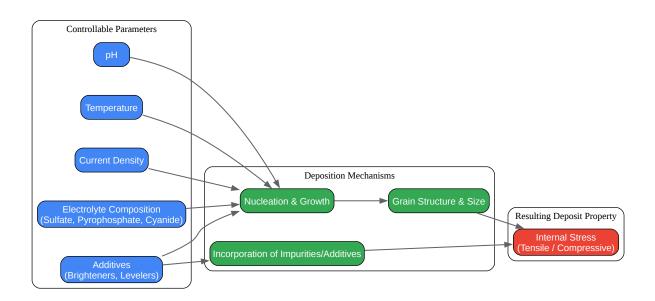


- Copper Pyrophosphate: Operating at a near-neutral pH, pyrophosphate baths are less
 corrosive than acid sulfate baths. The deposits from these electrolytes generally exhibit low
 tensile to compressive stress. This characteristic is advantageous for applications requiring
 good ductility and adhesion, such as in the manufacturing of printed circuit boards and
 electroforming. The stress can be controlled by adjusting the pyrophosphate-to-copper ratio
 and the pH of the bath.
- Copper Cyanide: Cyanide copper electrolytes offer excellent throwing power and are capable
 of producing fine-grained, dense deposits. The internal stress in these deposits is typically
 compressive to low tensile. While the use of cyanide presents significant environmental and
 safety concerns, the compressive stress in the deposits can be beneficial in applications
 where resistance to fatigue and stress corrosion cracking is important. The free cyanide
 concentration is a key parameter for controlling the internal stress.

Logical Relationships in Internal Stress Development

The final internal stress in an electrodeposit is a complex interplay of various factors. The following diagram illustrates the key relationships between electrolyte composition, plating parameters, and the resulting internal stress.





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